6-Isobutoxypicolinic acid
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Overview
Description
6-Isobutoxypicolinic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of picolinic acid, where the hydrogen atom at the sixth position of the pyridine ring is replaced by an isobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutoxypicolinic acid typically involves the alkylation of picolinic acid. One common method is the reaction of picolinic acid with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Isobutoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Formation of isobutoxy aldehydes or carboxylic acids.
Reduction: Formation of isobutoxy alcohols or aldehydes.
Substitution: Formation of various substituted derivatives of this compound.
Scientific Research Applications
6-Isobutoxypicolinic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 6-Isobutoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Picolinic Acid: The parent compound, which lacks the isobutoxy group.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the third position.
Isonicotinic Acid: Another isomer with the carboxyl group at the fourth position.
Comparison: 6-Isobutoxypicolinic acid is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties. This modification can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications that its analogs may not be suitable for.
Properties
IUPAC Name |
6-(2-methylpropoxy)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)6-14-9-5-3-4-8(11-9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMLTKZPHKSBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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